Dual Pharmacological Activity: Concurrent Noradrenaline Uptake Blockade and Gastric Acid Secretion Inhibition
Dazadrol maleate (Sch-12650) demonstrates a dual pharmacological profile: it blocks noradrenaline uptake and independently inhibits both basal and induced gastric acid secretion in the rat [1]. The gastric antisecretory effect is documented qualitatively—no direct comparator IC50 data are available for this endpoint. By contrast, desipramine, imipramine, maprotiline, and reboxetine do not exhibit gastric acid secretion inhibition as a recognized on-target or off-target activity within their established pharmacological profiles. This functional divergence is a class-level inference: no head-to-head gastric secretion assay comparing dazadrol maleate with desipramine or other NRIs has been published in the indexed literature as of the search date. Procurement significance: this dual activity profile makes dazadrol maleate the only NRI-class compound with documented gastric antisecretory properties, relevant for experimental models investigating gut-brain axis or stress-induced gastrointestinal dysfunction [1].
| Evidence Dimension | Gastric acid secretion inhibition (dual activity with NRI) |
|---|---|
| Target Compound Data | Inhibits both basal and induced gastric acid secretion in rat (qualitative; no IC50 reported) |
| Comparator Or Baseline | Desipramine / Imipramine / Maprotiline / Reboxetine: no gastric acid antisecretory activity documented in standard pharmacological profiles |
| Quantified Difference | Qualitative binary differentiation (present vs. absent); quantitative IC50 difference not calculable |
| Conditions | Rat gastric acid secretion model; Lippmann 1970; no head-to-head comparative study available |
Why This Matters
For experimental models requiring simultaneous noradrenergic modulation and gastric acid suppression, dazadrol maleate eliminates the need for a two-compound protocol, reducing confounding variables.
- [1] Lippmann W. Blockade of noradrenaline uptake and inhibition of gastric acid secretion by 2-[p-chlorophenyl-2-(pyridyl)-hydroxymethyl] imidazoline maleate (Sch-12650). Journal of Pharmacy and Pharmacology. 1970;22(5):387-388. doi:10.1111/j.2042-7158.1970.tb08548.x. PMID 4393004. View Source
